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Compound of Interest

Compound Name: RIP1 kinase inhibitor 5

Cat. No.: B15582286 Get Quote

The landscape of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in clinical

development is a dynamic field, offering potential therapeutic avenues for a range of

inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of

key RIPK1 inhibitors that have undergone clinical trials, presenting a synthesis of their

performance, underlying experimental data, and the signaling pathways they target. Designed

for researchers, scientists, and drug development professionals, this document aims to

facilitate an objective evaluation of these emerging therapeutics.

Comparative Analysis of RIPK1 Inhibitors
The following tables summarize the in vitro potency, pharmacokinetic properties, and clinical

trial outcomes for several prominent RIPK1 inhibitors.
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Compound Target
IC50/EC50
(nM)

Cell
Line/Assay

Condition

GSK2982772 Human RIPK1 IC50: 16
Kinase activity

assay

Monkey RIPK1 IC50: 20
Kinase activity

assay

SAR443060

(DNL747)
RIPK1 Kinase IC50: 3.9

TNF-α–induced

pRIPK1 in

human PBMCs

Ocadusertib

(R552)
RIPK1 IC50: 12-38

Enzymatic

activity assay

Necroptosis EC50: 0.4-3
In vitro cell-

based assays

GFH312 Necroptosis -

Human

monocyte-

derived

macrophages

4-fold higher

concentration in

CSF than in vitro

IC50

PK68 RIPK1 Kinase IC50: ~90 Type II inhibitor

Necroptosis

(human)
EC50: 23

TNF-induced

necroptosis

Necroptosis

(mouse)
EC50: 13

TNF-induced

necroptosis

Table 2: Pharmacokinetic Properties of RIPK1 Inhibitors
in Phase 1 Clinical Trials (Healthy Volunteers)
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Compound Dose Range Cmax
Tmax
(hours)

Half-life
(hours)

Key
Findings

GSK2982772
Single: 0.1-

120 mg

Dose-

proportional
2-3

Biphasic: 2-3

and 5-6

Approximatel

y linear PK;

no

accumulation

upon repeat

dosing.[1]

Repeat: 20

mg QD - 120

mg BID

SAR443060

(DNL747)

Single: 100-

400 mg

Less than

dose-

proportional

2-4 -

Distributes

into

cerebrospinal

fluid (CSF).[2]

SAR443820

(DNL788)

Single: 10-40

mg

Dose-

proportional
- 5.7-8.0

High brain

penetrance

with a mean

CSF-to-

unbound

plasma ratio

of 0.8 to 1.3.

[3]

Repeat: 10-

40 mg QD
7.2-8.9

Ocadusertib

(R552)
- - 1-4 13-15

Linear PK

and dose-

proportional

exposure.[4]

GFH312 Single: up to

500 mg

Dose-

proportional

(45-360 mg)

2-8 6.3-23.3 Rapidly

absorbed;

demonstrates

CNS
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exposure.[5]

[6]

Repeat: up to

200 mg QD

Table 3: Summary of Phase 2 Clinical Trial Outcomes for
GSK2982772
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Indication Clinical Trial ID
Primary
Endpoint

Key Efficacy
Results

Safety
Summary

Ulcerative Colitis NCT02903966
Safety and

Tolerability

No significant

difference in

Mayo

endoscopic

scores between

GSK2982772

and placebo at

Day 43 (13% vs

0%) and Day 85

(14% vs 11%).[5]

Generally well-

tolerated with no

treatment-related

safety concerns

identified.[5][7]

Psoriasis NCT04316585
PASI75 response

at Week 12

Similar

proportion of

patients

achieving

PASI75 between

GSK2982772

and placebo

(posterior

median 1.8% vs

4.9%).[1]

Well-tolerated.[1]

Rheumatoid

Arthritis
NCT02858492

Safety and

Tolerability

DAS28-CRP

scores,

ACR20/50/70

response, and

rates of low

disease activity

and remission

were similar

between placebo

and

GSK2982772

arms.[8][9]

All treatment-

related adverse

events were

mild/moderate,

except for one

severe case of

alopecia areata

and one of retinal

vein thrombosis.

[8][9]
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Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided in DOT language for use with Graphviz.
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Caption: RIPK1 signaling pathway illustrating survival, apoptosis, and necroptosis.
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Caption: Experimental workflow for measuring RIPK1 target engagement in PBMCs.

Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase
Assay)
This protocol outlines a method to determine the in vitro potency of RIPK1 inhibitors.

Objective: To measure the enzymatic activity of purified RIPK1 and the inhibitory effect of

test compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of

ADP produced during a kinase reaction. The amount of ADP is directly proportional to the

kinase activity.

Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) as a generic substrate

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay kit (Promega)

Test compounds (RIPK1 inhibitors)
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Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 384-well plate, add the RIPK1 enzyme to each well.

Add the test compounds or vehicle control to the respective wells and pre-incubate to

allow for compound binding to the enzyme.

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-

Glo™ Kinase Assay kit instructions. This involves adding the ADP-Glo™ Reagent to

deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to

convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Phosphorylated
RIPK1 (pRIPK1) Measurement in PBMCs by Flow
Cytometry
This protocol describes a method to assess the extent to which a RIPK1 inhibitor engages its

target in a cellular context.

Objective: To quantify the inhibition of RIPK1 phosphorylation at Serine 166 (a marker of

RIPK1 activation) in peripheral blood mononuclear cells (PBMCs) upon treatment with a

RIPK1 inhibitor.

Principle: Flow cytometry is used to identify specific cell populations and measure

intracellular protein phosphorylation on a single-cell basis using fluorescently labeled

antibodies.
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Materials:

Human whole blood

Ficoll-Paque for PBMC isolation

RPMI 1640 cell culture medium

RIPK1 inhibitor

Stimulant (e.g., TNF-α)

Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm

Buffer III)

Fluorescently conjugated antibodies: anti-CD3, anti-CD14, and anti-pRIPK1 (S166)

Procedure:

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque

density gradient centrifugation.

Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 medium and treat with

various concentrations of the RIPK1 inhibitor or vehicle control for a specified duration.

Stimulation: Stimulate the cells with a pro-inflammatory stimulus like TNF-α to induce

RIPK1 phosphorylation.

Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of

proteins and then permeabilize the cell membrane to allow for intracellular antibody

staining.

Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to

identify cell surface markers of different immune cell populations (e.g., CD3 for T cells,

CD14 for monocytes) and the intracellular pRIPK1.

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
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Data Analysis: Analyze the flow cytometry data to gate on specific cell populations and

quantify the median fluorescence intensity (MFI) of the pRIPK1 signal in each treatment

condition. The percentage of pRIPK1 inhibition is calculated relative to the stimulated

vehicle control.

Conclusion
The clinical development of RIPK1 inhibitors has been met with mixed results. While preclinical

data have been promising, translating this into clinical efficacy has proven challenging. As

demonstrated in the comparative data, compounds like GSK2982772 have shown good target

engagement but have failed to demonstrate significant clinical benefit in Phase 2 trials for

various inflammatory conditions.[1][5][8][9] The development of other inhibitors, such as

SAR443060 (DNL747), has been halted due to safety concerns or lack of efficacy.[2][10] Newer

generation inhibitors like SAR443820 (DNL788), Ocadusertib (R552), and GFH312 are

currently in earlier stages of clinical investigation, with a focus on both neurodegenerative and

inflammatory diseases.[5][11][12]

For researchers and drug developers, this comparative analysis underscores the importance of

not only potent target engagement but also a thorough understanding of the complex role of

RIPK1 in different disease pathologies. The provided experimental protocols offer a foundation

for the continued evaluation of existing and novel RIPK1 inhibitors. The future success of this

class of drugs will likely depend on identifying the right patient populations, optimizing dosing

regimens to achieve sufficient therapeutic exposure without off-target effects, and potentially

exploring combination therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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